molecular formula C23H21BrN2O2 B5108460 N-((4-BROMOPHENYL)((3-METHYLBENZOYL)AMINO)METHYL)-3-METHYLBENZAMIDE

N-((4-BROMOPHENYL)((3-METHYLBENZOYL)AMINO)METHYL)-3-METHYLBENZAMIDE

Cat. No.: B5108460
M. Wt: 437.3 g/mol
InChI Key: ZMVHZOZHWJLBEG-UHFFFAOYSA-N
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Description

N-((4-BROMOPHENYL)((3-METHYLBENZOYL)AMINO)METHYL)-3-METHYLBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a methylbenzoyl group, and a benzamide structure, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-BROMOPHENYL)((3-METHYLBENZOYL)AMINO)METHYL)-3-METHYLBENZAMIDE typically involves the condensation of 4-bromophenylamine with 3-methylbenzoyl chloride, followed by the reaction with 3-methylbenzamide. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. Ultrasonic irradiation and the use of Lewis acidic ionic liquids immobilized on diatomite earth have been reported to enhance the efficiency and yield of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-BROMOPHENYL)((3-METHYLBENZOYL)AMINO)METHYL)-3-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-((4-BROMOPHENYL)((3-METHYLBENZOYL)AMINO)METHYL)-3-METHYLBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((4-BROMOPHENYL)((3-METHYLBENZOYL)AMINO)METHYL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. In cancer cells, it may interfere with cell proliferation pathways, inducing apoptosis and inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-BROMOPHENYL)((3-METHYLBENZOYL)AMINO)METHYL)-3-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-bromophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O2/c1-15-5-3-7-18(13-15)22(27)25-21(17-9-11-20(24)12-10-17)26-23(28)19-8-4-6-16(2)14-19/h3-14,21H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVHZOZHWJLBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367481
Record name N-[(4-bromophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6132-45-2
Record name N-[(4-bromophenyl)-[(3-methylbenzoyl)amino]methyl]-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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